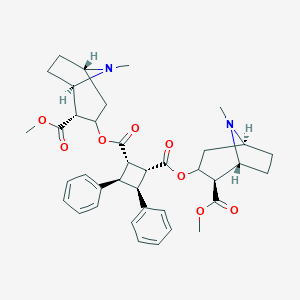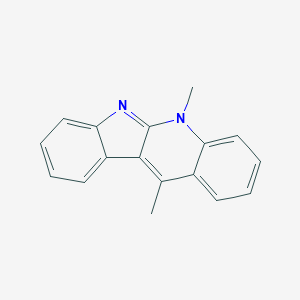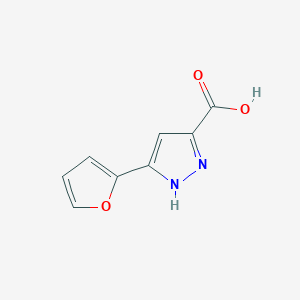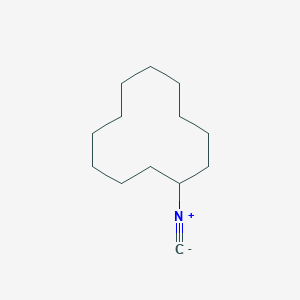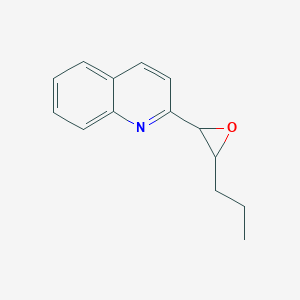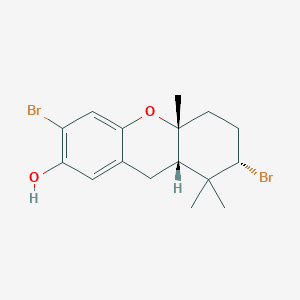
Cymobarbatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cymobarbatol is a compound that has been isolated from the marine alga Cymopolia barbata . It is a part of the chemical communication system in certain species . It has been found to exhibit antimutagenic activity against Salmonella typhimurium .
Synthesis Analysis
The synthesis of Cymobarbatol involves a variety of products obtained through synthesis . The process includes the use of spectroscopic techniques and X-ray crystallography .Molecular Structure Analysis
The complete structures and absolute stereochemistries of Cymobarbatol were elucidated by a variety of spectroscopic techniques and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving Cymobarbatol are complex and involve multiple steps. The reactions are facilitated by the presence of bromoperoxidases, hydrogen peroxide, and bromide .Physical And Chemical Properties Analysis
Cymobarbatol has a molecular formula of C16H20Br2O2 and a molecular weight of 404.14 . More detailed physical and chemical properties would require further investigation .Applications De Recherche Scientifique
Antimutagenic Properties
Cymobarbatol, along with 4-isocymobarbatol, are compounds isolated from the marine alga Cymopolia barbata. These compounds have demonstrated strong antimutagenic properties. In particular, they inhibit the mutagenicity of 2-aminoanthracene and ethyl methanesulfonate, showing potential as protective agents against DNA mutations (Wall et al., 1989).
Feeding Deterrent in Marine Algae
Cymobarbatol plays a defensive role in the marine alga Cymopolia barbata. Debromoisocymobarbatol, another compound from the same alga, was found to reduce grazing by herbivorous and omnivorous fish, as well as amphipods. This suggests a role for cymobarbatol and its derivatives in protecting marine algae from predators (Park, Fenical & Hay, 1992).
Environmental Applications
Cymopolia barbata biomass, which contains cymobarbatol, has been used as a biosorbent for safranin O removal from aqueous solutions. The modified biomass shows potential in environmental applications, particularly in water purification processes (Mullerova et al., 2019).
Orientations Futures
Propriétés
Numéro CAS |
124962-11-4 |
|---|---|
Nom du produit |
Cymobarbatol |
Formule moléculaire |
C16H20Br2O2 |
Poids moléculaire |
404.14 g/mol |
Nom IUPAC |
(7S,8aS,10aR)-3,7-dibromo-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-ol |
InChI |
InChI=1S/C16H20Br2O2/c1-15(2)13-7-9-6-11(19)10(17)8-12(9)20-16(13,3)5-4-14(15)18/h6,8,13-14,19H,4-5,7H2,1-3H3/t13-,14-,16+/m0/s1 |
Clé InChI |
ALTFOIOEOXFNOO-OFQRWUPVSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C([C@@H]1CC3=CC(=C(C=C3O2)Br)O)(C)C)Br |
SMILES |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
SMILES canonique |
CC1(C(CCC2(C1CC3=CC(=C(C=C3O2)Br)O)C)Br)C |
Synonymes |
4-isocymobarbatol cymobarbatol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
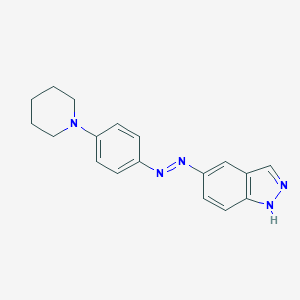
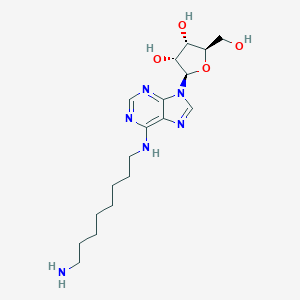
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
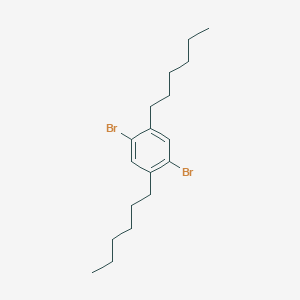
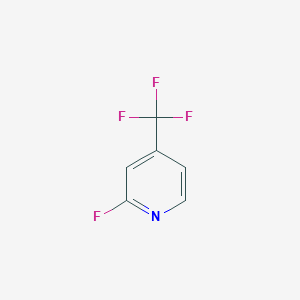
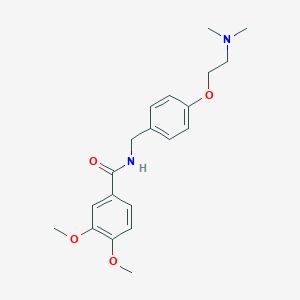
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
